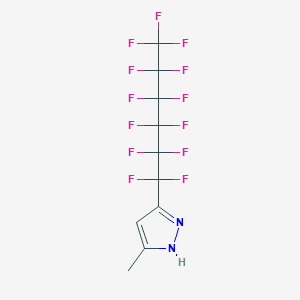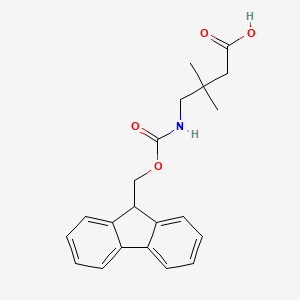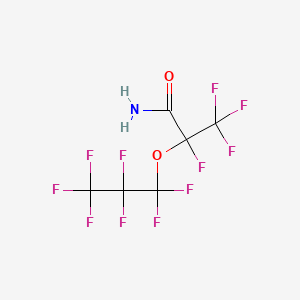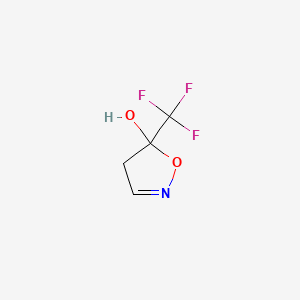
(Trifluoromethyl)diethylamine
説明
Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The trifluoromethyl group is incorporated into organic motifs to significantly alter their physical and biological properties .
Synthesis Analysis
The synthesis of trifluoromethyl amines has been reported through various methods. One such method involves the rapid and selective formation of a wide range of trifluoromethylated amines from the corresponding secondary amines . Another approach towards the asymmetric synthesis of optically active trifluoromethylated amines was enabled by an unprecedented, highly enantioselective catalytic isomerization of trifluoromethyl imines .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis .Chemical Reactions Analysis
The reaction of electrochemically generated trifluoromethyl radicals with aryl alkynes in the presence of water has been studied . The radicals are readily generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source .Physical and Chemical Properties Analysis
The incorporation of a trifluoromethyl group into organic molecules may significantly alter their physical and biological properties due to the high electronegativity, lipophilicity, and excellent metabolic stability of the trifluoromethyl substituent . Thermal analysis of trifluoromethyl compounds has shown enhanced thermal properties .科学的研究の応用
Fluorinating Agent in Organic Compounds
(Trifluoromethyl)diethylamine has been utilized as a fluorinating agent, particularly in the replacement of hydroxyl groups by fluorine atoms in hydroxy-compounds carrying other functional groups. This application is significant in organic chemistry for the synthesis and modification of various compounds (Bergmann & Cohen, 1970).
Role in Photochemical Reactions
In photochemical studies, this compound has been involved in processes like photoinsertion into the N-H bond of diethylamine. This plays a crucial role in understanding the photochemical behavior of certain compounds and their interaction with light (Platz et al., 1991).
Protein and Peptide Extraction
This compound has been used as a solvent in the extraction of proteins and peptides from biological samples. Its efficiency in extracting proteins compatible with downstream analytical applications is of high relevance in biochemical methods (Nolan & Teller, 2006).
Extraction and Chromatography
In analytical chemistry, the compound has been effective in the extraction of nickel and cobalt thenoyl-trifluoroacetonates, facilitating quantitative extraction and analysis. Its application in liquid-liquid extraction and gas chromatography highlights its versatility in analytical methodologies (Jacquelot et al., 1972).
Synthesis of Fluoroalkyl Amino Reagents
This compound has been crucial in developing fluoroalkyl amino reagents for the introduction of fluoro(trifluoromethoxy)methyl groups in aromatic substrates. This has implications in medicinal and agricultural chemistry, where such modifications are pivotal (Schmitt et al., 2017).
Fuel Cell Electrolytes
In the field of energy, a protic ionic liquid derived from diethylmethylamine and trifluoromethanesulfonic acid, in which this compound plays a role, has shown promise as a medium-temperature fuel cell electrolyte. This application is essential for the development of more efficient and stable energy sources (Nakamoto & Watanabe, 2007).
Vapor-Liquid Equilibrium Studies
The compound has been used in studies to understand the isobaric vapor-liquid equilibria in binary or ternary systems. This is significant for industrial separation processes and the synthesis of flame retardants (Yin et al., 2020).
Safety and Hazards
将来の方向性
The field of trifluoromethylation reactions has seen enormous growth in the last decade, and it’s expected to continue to improve, enriching the community towards further advancements in the field of trifluoromethylation reactions . Future developments should aim at filling gaps such as a general method for Markovnikov difluoromethylation of alkenes or undirected C(sp3)–H difluoromethylation .
特性
IUPAC Name |
N-ethyl-N-(trifluoromethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-3-9(4-2)5(6,7)8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAUPKROWSGZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505841 | |
| Record name | N-Ethyl-N-(trifluoromethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-55-6 | |
| Record name | N-Ethyl-N-(trifluoromethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)

![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)
